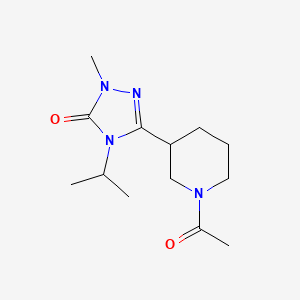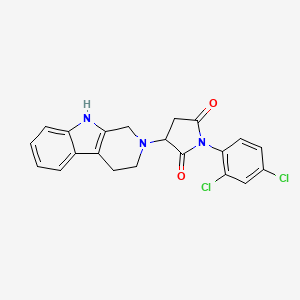![molecular formula C17H22FNO2 B11189514 1-{(4-Fluorobenzyl)[(5-methyl-2-furyl)methyl]amino}-2-butanol CAS No. 1016833-05-8](/img/structure/B11189514.png)
1-{(4-Fluorobenzyl)[(5-methyl-2-furyl)methyl]amino}-2-butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{(4-Fluorobenzyl)[(5-methyl-2-furyl)methyl]amino}-2-butanol is a complex organic compound characterized by the presence of a fluorobenzyl group, a methyl-furyl group, and a butanol backbone
Preparation Methods
The synthesis of 1-{(4-Fluorobenzyl)[(5-methyl-2-furyl)methyl]amino}-2-butanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorobenzyl Intermediate: The initial step involves the preparation of the 4-fluorobenzyl intermediate through a halogenation reaction.
Coupling with Methyl-Furyl Group: The 4-fluorobenzyl intermediate is then coupled with a 5-methyl-2-furyl group using a suitable coupling agent such as a palladium catalyst.
Addition of Butanol Backbone: The final step involves the addition of the butanol backbone through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-{(4-Fluorobenzyl)[(5-methyl-2-furyl)methyl]amino}-2-butanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-{(4-Fluorobenzyl)[(5-methyl-2-furyl)methyl]amino}-2-butanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{(4-Fluorobenzyl)[(5-methyl-2-furyl)methyl]amino}-2-butanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-{(4-Fluorobenzyl)[(5-methyl-2-furyl)methyl]amino}-2-butanol can be compared with similar compounds such as:
- 2-(1H-Benzotriazol-1-yl)-N-(4-fluorobenzyl)-N-{1-(5-methyl-2-furyl)-2-oxo-2-[(tetrahydro-2-furanylmethyl)amino]ethyl}acetamide
- 1-[4-(5-{[(4-fluorobenzyl)amino]methyl}-2-furyl)phenyl]ethanol
These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can influence their chemical reactivity and biological activity.
Properties
CAS No. |
1016833-05-8 |
|---|---|
Molecular Formula |
C17H22FNO2 |
Molecular Weight |
291.36 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl-[(5-methylfuran-2-yl)methyl]amino]butan-2-ol |
InChI |
InChI=1S/C17H22FNO2/c1-3-16(20)11-19(12-17-9-4-13(2)21-17)10-14-5-7-15(18)8-6-14/h4-9,16,20H,3,10-12H2,1-2H3 |
InChI Key |
YTROOBZUBOBNLK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN(CC1=CC=C(C=C1)F)CC2=CC=C(O2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-carbamoylpiperidin-1-yl)-4,7-dioxo-N-[4-(propan-2-yl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11189457.png)
![6,6-dimethyl-9-(3-methylphenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11189459.png)
![3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B11189471.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11189479.png)
![N-(3-chloro-2-methylphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11189480.png)
![9-(3,4-dimethoxyphenyl)-6-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11189496.png)
![N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide](/img/structure/B11189508.png)
![Methyl 4-[(3,5-dimethylphenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B11189520.png)

![Ethyl 6-ethyl-2-[(2-methylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11189533.png)
![6-(3,4-Dimethoxyphenyl)-9,9-dimethyl-5-pentanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11189537.png)
![Ethyl 7-(4-fluorophenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11189544.png)
![3-Benzyl-9-chloro-2,3,4,4a,5,6-hexahydro-1h-spiro[benzo[c]quinolizine-5,2'-cyclohexane]-1',3'-dione](/img/structure/B11189552.png)
